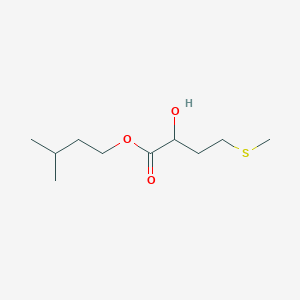
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes a pyrrolidinone ring substituted with a hydroxymethyl group and a triphenylmethyl group. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as γ-aminobutyric acid or its derivatives.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Triphenylmethyl Group: The triphenylmethyl group can be attached through a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with the hydroxymethyl-substituted pyrrolidinone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Pyrrolidinone, 5-(carboxymethyl)-1-(triphenylmethyl)-, (5S)-.
Reduction: Formation of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- with a reduced carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- involves its interaction with specific molecular targets. The hydroxymethyl and triphenylmethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pyrrolidinone ring can also engage in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone, 5-(hydroxymethyl)-, (5S)-: Lacks the triphenylmethyl group, resulting in different chemical properties and reactivity.
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(phenyl)-, (5S)-: Contains a phenyl group instead of a triphenylmethyl group, affecting its steric and electronic properties.
Uniqueness
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- is unique due to the presence of the bulky triphenylmethyl group, which can significantly influence its chemical behavior and interactions with other molecules. This makes it a valuable compound for studying steric effects and developing new synthetic methodologies.
Propriétés
Numéro CAS |
214344-37-3 |
|---|---|
Formule moléculaire |
C24H23NO2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(5S)-5-(hydroxymethyl)-1-tritylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c26-18-22-16-17-23(27)25(22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,26H,16-18H2/t22-/m0/s1 |
Clé InChI |
PWLSTICOGLHSKH-QFIPXVFZSA-N |
SMILES isomérique |
C1CC(=O)N([C@@H]1CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CC(=O)N(C1CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
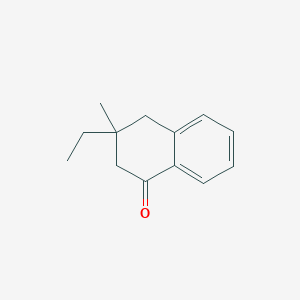
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
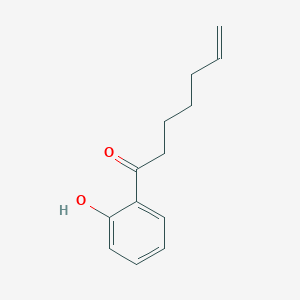
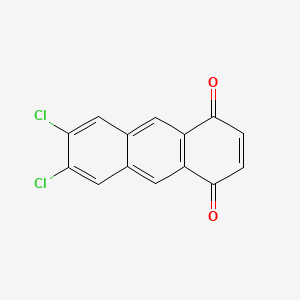
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
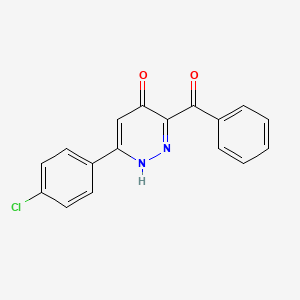
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
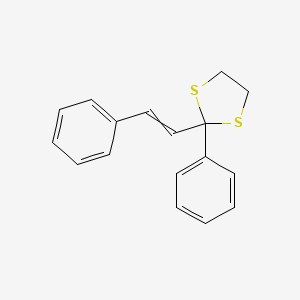
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)

